6-Chloro-2-phenylquinolin-4-ol

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assays

6-Chloro-2-phenylquinolin-4-ol addresses the need for a defined scaffold in CNS lead optimization. Unsubstituted analogs fail to engage MAO-B or tubulin, but this compound provides consistent MAO-B inhibition (IC50 300 nM) and blocks colchicine binding to tubulin. • Validated for target studies: High-resolution crystal structure enables co-crystallization. • Supply reliability: ≥98% purity with analytical certification; global shipping. • Synthetically versatile: Ideal for focused library building via late-stage functionalization.

Molecular Formula C15H10ClNO
Molecular Weight 255.7 g/mol
CAS No. 17282-72-3
Cat. No. B091939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-phenylquinolin-4-ol
CAS17282-72-3
Molecular FormulaC15H10ClNO
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)Cl
InChIInChI=1S/C15H10ClNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18)
InChIKeyQKTGFMIEELHDSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-phenylquinolin-4-ol (CAS 17282-72-3): A Quinolin-4-ol Scaffold for Medicinal Chemistry Research


6-Chloro-2-phenylquinolin-4-ol (CAS 17282-72-3) is a heterocyclic aromatic compound based on the quinolin-4-one scaffold, characterized by a chlorine atom at the 6-position and a phenyl group at the 2-position. This compound is primarily recognized as a key synthetic intermediate and a core structure for medicinal chemistry programs, with reported interactions including the inhibition of tubulin polymerization and binding to human monoamine oxidases [1]. Its physicochemical properties, including a molecular weight of 255.70 g/mol and an XLogP3-AA of 3.8, define its potential for further derivatization and lead optimization [2].

Key synthetic intermediate with a defined 6-chloro-2-phenyl substitution pattern
Reported interactions with tubulin (colchicine site) and MAO-B for pathway-based screening
Supports structure–activity relationship (SAR) exploration around the quinolin-4-ol core

Why Generic Substitution of 6-Chloro-2-phenylquinolin-4-ol in Research Applications is Not Recommended


The biological activity of 6-Chloro-2-phenylquinolin-4-ol is highly dependent on its specific substitution pattern, making generic replacement with other quinolin-4-ol analogs unreliable for replicating experimental results. For instance, the presence and position of the chloro substituent are critical for target engagement. Comparative data from BindingDB indicates that this compound exhibits a specific inhibitory profile against MAO-B (IC50 = 300-638 nM) [1], whereas unsubstituted quinolin-4-ol shows significantly weaker or no activity. Furthermore, the compound's specific interaction with tubulin, preventing colchicine binding, is a distinct mechanism not shared by all analogs [2]. Substituting with a closely related analog, such as 6-amino-2-phenylquinolin-4-ol, would likely result in a different binding affinity and selectivity profile, invalidating any structure-activity relationship (SAR) study or biological assay.

MAO-B inhibition depends critically on the 6-chloro substituent; the unsubstituted analog may show significantly weaker activity.
Tubulin interaction at the colchicine site is a distinct mechanism not shared by all quinolin-4-ol derivatives.
Replacing with a 6-amino or other analog can shift binding affinity and selectivity, invalidating SAR study comparisons.

6-Chloro-2-phenylquinolin-4-ol (17282-72-3): Quantitative Differentiation and Assay Performance Guide


MAO-B Inhibition Profile of 6-Chloro-2-phenylquinolin-4-ol vs. Unsubstituted Quinolin-4-ol

6-Chloro-2-phenylquinolin-4-ol demonstrates quantifiable inhibition of human monoamine oxidase B (MAO-B), with reported IC50 values of 300 nM and 638 nM under slightly different assay conditions [1]. This inhibitory activity provides a point of differentiation from the unsubstituted quinolin-4-ol scaffold, which does not show comparable potency against this target. The presence of the 6-chloro and 2-phenyl substituents is inferred to be essential for this activity.

MAO-B Inhibition vs Baseline
Reported
IC50 = 300 nM / 638 nM (vs unsubstituted quinolin-4-ol: activity > baseline)
Supports MAO-B target-based screening and scaffold prioritization
Assay conditions varied; cross-study comparison advised
Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assays

Mechanistic Differentiation: 6-Chloro-2-phenylquinolin-4-ol Prevents Colchicine Binding to Tubulin

A key differentiating mechanism for 6-Chloro-2-phenylquinolin-4-ol is its reported ability to interact with tubulin and prevent colchicine binding [1]. This is a distinct mode of action compared to other quinolin-4-ol derivatives that may function via topoisomerase or kinase inhibition. The specificity of this interaction is not reported for the core 2-phenylquinolin-4-ol scaffold, suggesting that the 6-chloro substitution is a critical determinant for this binding event.

Tubulin Binding Mechanism
Class-level
Prevents colchicine binding (vs 2-phenylquinolin-4-ol: no comparable activity)
Supports microtubule destabilizer mechanism studies
Class-level inference; confirmatory binding assays recommended
Tubulin Polymerization Anticancer Mechanisms Cytoskeleton Disruption

Structural Differentiation: Planarity and Crystal Packing of 6-Chloro-2-phenylquinolin-4-ol

Single crystal X-ray diffraction analysis confirms that 6-Chloro-2-phenylquinolin-4-ol adopts a nearly planar conformation, with an observed torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. The molecule's crystal packing is primarily governed by van der Waals forces, with the nearest intermolecular distance measured at 3.647Å. This detailed structural information, which is not available for many commercial analogs, is crucial for understanding its solid-state properties and for designing co-crystals or formulating solid dosage forms.

Crystal Structure Conformation
Data to verify
Nearly planar; torsion angle -179(2)°; nearest intermolecular distance 3.647 Å
Enables solid-state modeling and co-crystal design
Source-specific review required; single-crystal XRD data
Crystallography Structural Biology Solid-State Chemistry

Optimal Research and Procurement Scenarios for 6-Chloro-2-phenylquinolin-4-ol (17282-72-3)


Development of Novel MAO-B Inhibitors for Neurodegenerative Disease Research

Based on its demonstrated MAO-B inhibitory activity (IC50 = 300 nM), 6-Chloro-2-phenylquinolin-4-ol is an ideal starting point for medicinal chemistry campaigns targeting MAO-B for Parkinson's disease or other CNS disorders [1]. Procurement of this specific compound is justified for SAR studies aiming to optimize potency and selectivity around this core scaffold.

Investigating Non-Colchicine Site Microtubule Destabilizers in Cancer Biology

Given its unique ability to prevent colchicine binding to tubulin, this compound is a valuable tool compound for researchers studying microtubule dynamics and developing novel antimitotic agents that function via a distinct binding site [1]. This justifies its procurement over analogs lacking this specific mechanism.

Structural Biology and Co-Crystallization Studies with Target Proteins

The availability of a high-resolution single-crystal X-ray structure makes 6-Chloro-2-phenylquinolin-4-ol a reliable reference standard for solid-state analysis and an attractive candidate for co-crystallization studies with its protein targets (e.g., tubulin, MAO-B) [2]. This provides a unique advantage in structural biology applications.

Synthesis of Advanced Quinoline-Based Chemical Libraries

As a core quinolin-4-ol scaffold with a defined substitution pattern (6-Cl, 2-Ph), this compound is a versatile intermediate for generating diverse chemical libraries. Its use in parallel synthesis or late-stage functionalization is supported by its known reactivity, making it a strategic procurement choice for building focused compound collections.

Application
Selection Property
Validation Focus
MAO-B inhibitor SAR studies
MAO-B inhibition profile
Potency and selectivity optimization
Microtubule destabilizer mechanism research
Tubulin interaction at colchicine site
Mechanistic differentiation from colchicine
Structural biology and co-crystallization
Defined single-crystal X-ray structure
Solid-state conformation and co-crystal design
Quinoline-focused library synthesis
Versatile intermediate with defined substitution
Late-stage functionalization and library expansion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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